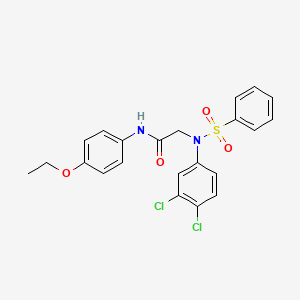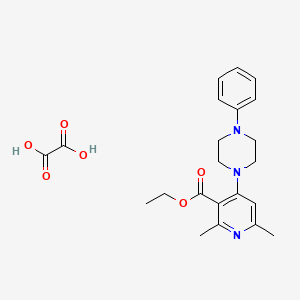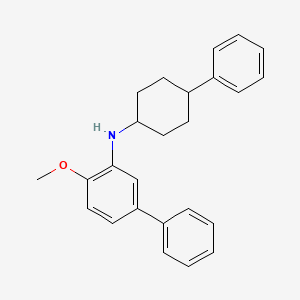
N~2~-(3,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of sulfonylurea compounds and has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of DPEG is through the activation of KATP channels. KATP channels are present in various tissues, including pancreatic beta cells, cardiac cells, and smooth muscle cells. When KATP channels are activated, they lead to the opening of potassium channels, which leads to hyperpolarization of the cell membrane. This, in turn, leads to a decrease in calcium influx, which ultimately leads to a decrease in insulin secretion in pancreatic beta cells.
Biochemical and Physiological Effects:
DPEG has been shown to have various biochemical and physiological effects. One of the main effects of DPEG is its ability to activate KATP channels, leading to an increase in insulin secretion. DPEG has also been shown to have a vasodilatory effect, leading to a decrease in blood pressure. Additionally, DPEG has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPEG in lab experiments is its ability to activate KATP channels, making it a useful tool for studying insulin secretion in pancreatic beta cells. DPEG also has a high solubility in water, making it easy to use in experiments. However, one of the limitations of using DPEG is its potential toxicity. DPEG has been shown to have cytotoxic effects on certain cell types, making it important to use caution when working with this compound.
Zukünftige Richtungen
There are various future directions for the use of DPEG in scientific research. One potential direction is the use of DPEG as a potential treatment for type 2 diabetes. DPEG has been shown to increase insulin secretion, making it a potential candidate for the treatment of this disease. Additionally, DPEG has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to explore the potential applications of DPEG in these areas.
Synthesemethoden
DPEG can be synthesized through a variety of methods, including the reaction of 3,4-dichloroaniline, 4-ethoxybenzeneboronic acid, and phenylsulfonyl chloride in the presence of a palladium catalyst. The reaction produces DPEG as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 3,4-dichloroaniline with 4-ethoxybenzaldehyde and phenylsulfonyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
DPEG has been studied for its potential applications in scientific research. One of the main research applications of DPEG is its use as a KATP channel opener. KATP channels play a crucial role in regulating insulin secretion in pancreatic beta cells. DPEG has been shown to activate KATP channels, leading to an increase in insulin secretion. This makes DPEG a potential candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-2-30-18-11-8-16(9-12-18)25-22(27)15-26(17-10-13-20(23)21(24)14-17)31(28,29)19-6-4-3-5-7-19/h3-14H,2,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXCFSYFIOUTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)

![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)
![1-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5130823.png)
![4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)

![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)


